(3-(Dibromomethylene)penta-1,4-diyne-1,5-diyl)bis(trimethylsilane)
Description
Properties
IUPAC Name |
[3-(dibromomethylidene)-5-trimethylsilylpenta-1,4-diynyl]-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Br2Si2/c1-15(2,3)9-7-11(12(13)14)8-10-16(4,5)6/h1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFDNCKBRINUFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC(=C(Br)Br)C#C[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Br2Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(Dibromomethylene)penta-1,4-diyne-1,5-diyl)bis(trimethylsilane) , with CAS number 133968-81-7 , is a silane derivative characterized by its unique structure and potential biological activity. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈Br₂Si₂ |
| Molecular Weight | 378.25 g/mol |
| Synonyms | 3-(Dibromomethylene)penta-1,4-diyne-1,5-diyl bis(trimethylsilane) |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Structure
The compound features a dibromomethylene group attached to a penta-1,4-diyne backbone with two trimethylsilane substituents. This structure is expected to influence its reactivity and interaction with biological systems.
The biological activity of (3-(Dibromomethylene)penta-1,4-diyne-1,5-diyl)bis(trimethylsilane) can be attributed to its ability to interact with various biological targets. The presence of the dibromomethylene moiety suggests potential reactivity towards nucleophiles, which could lead to significant biological effects.
Potential Biological Effects
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structural features exhibit antimicrobial properties. The bromine atoms may enhance the compound's ability to disrupt microbial cell membranes.
- Cytotoxicity : Some silane derivatives have shown cytotoxic effects in cancer cell lines. The unique structure of this compound may contribute to its potential as an anticancer agent.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, although specific targets remain to be identified.
Case Studies and Research Findings
- Anticancer Studies : Research has demonstrated that silane derivatives can induce apoptosis in cancer cells. For example, a study on related compounds showed a correlation between structural modifications and increased cytotoxicity against various cancer types .
- Microbial Inhibition : A study focusing on dibrominated compounds found that they possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria . This suggests that (3-(Dibromomethylene)penta-1,4-diyne-1,5-diyl)bis(trimethylsilane) may exhibit similar effects.
- Synthetic Pathways : The synthesis of this compound has been explored in various studies, indicating that modifications in the synthesis route can affect its biological activity .
Comparative Analysis
To better understand the biological activity of (3-(Dibromomethylene)penta-1,4-diyne-1,5-diyl)bis(trimethylsilane), it is useful to compare it with other silane derivatives:
| Compound Name | Antimicrobial Activity | Cytotoxicity | Enzyme Inhibition |
|---|---|---|---|
| (3-(Dibromomethylene)penta-1,4-diyne-1,5-diyl)bis(trimethylsilane) | Potentially high | Moderate | Unknown |
| 1,2-Bis(trimethylsilanylethene) | Moderate | High | Yes |
| (Trimethylsilyl)acetylene | Low | Low | Yes |
Comparison with Similar Compounds
Structural Analogs
((1Z,4Z)-1,5-Dibromo-3-phenylpenta-1,4-diene-1,5-diyl)bis(trimethylsilane) (3f-TMS)
- Molecular Formula : C₁₇H₂₂Br₂Si₂
- Key Features : Replaces the dibromomethylene group with a phenyl-substituted diene system.
- Synthesis : Prepared via a two-step procedure (28% yield) involving column chromatography .
- Physical State : Pale-yellow oil, contrasting with the solid state of the target compound.
- Spectroscopy : ¹H/¹³C NMR data confirm the (Z,Z)-configuration of the diene and TMS groups .
(2,5-Dibromo-1,4-phenylene)bis(trimethylsilane)
- Molecular Formula : C₁₂H₂₀Br₂Si₂
- Key Features : Aromatic phenylene core with bromo and TMS substituents.
- Molecular Weight : 380.27 g/mol, slightly higher due to the aromatic system .
- Applications : Likely used in cross-coupling reactions, diverging from the alkyne-rich reactivity of the target compound.
(3-(2-(2-Bromophenyl)propan-2-yl)-3-methoxypenta-1,4-diyne-1,5-diyl)bis(trimethylsilane) (184b)
- Molecular Formula : C₂₁H₃₁BrOSi₂
- Key Features : Methoxy and bromophenyl substituents on the diyne backbone.
- Synthesis : Prepared via methylation using Ag₂O/MeI (GP4 protocol) .
- Utility : Intermediate in stereoselective carbolithiation reactions, highlighting the role of substituents in directing reactivity .
Physicochemical and Spectral Properties
The absence of melting point data for the target compound contrasts with analogs like 4t (mp 301.6–303.4°C) , suggesting variability in thermal stability based on substituents.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (3-(Dibromomethylene)penta-1,4-diyne-1,5-diyl)bis(trimethylsilane), and how can reaction yields be optimized?
- Methodology : The compound is typically synthesized via sequential Sonogashira coupling reactions, leveraging alkynyl precursors and trimethylsilyl-protected intermediates. A critical step involves dibromination at the methylene position using reagents like N-bromosuccinimide (NBS) under controlled conditions. Purification via silica gel flash column chromatography (eluent: hexane/ethyl acetate gradient) is essential, though yields (~28%) may require optimization through temperature modulation (0–5°C during bromination) and inert atmosphere protocols to prevent side reactions .
Q. How is the structural confirmation of this compound achieved post-synthesis?
- Analytical Workflow :
- NMR Spectroscopy : H and C NMR data confirm the presence of trimethylsilyl groups (δ ~0.1–0.3 ppm for H; δ ~0–5 ppm for C) and dibromomethylene resonances (δ ~6.5–7.5 ppm for H).
- HRMS : High-resolution mass spectrometry validates the molecular ion peak (e.g., [M+H]) with <2 ppm error.
- X-ray Crystallography : Single-crystal analysis (e.g., SHELX programs) resolves the planar geometry of the penta-diyne core and Br/Si spatial arrangement .
Advanced Research Questions
Q. What challenges arise in controlling regioselectivity during dibromination, and how can they be mitigated?
- Mechanistic Insight : Competing bromination at adjacent alkynyl carbons can occur due to radical intermediates. Strategies include:
- Solvent Polarity : Using non-polar solvents (e.g., CCl) to stabilize transition states favoring methylene bromination.
- Radical Inhibitors : Adding TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) to suppress undesired radical chain reactions.
- In Situ Monitoring : UV-Vis spectroscopy tracks reaction progress, enabling timely quenching to minimize over-bromination .
Q. How can computational methods predict the compound’s reactivity in on-surface synthesis applications?
- Computational Workflow :
- DFT Calculations : Density functional theory (e.g., B3LYP/6-31G*) models the electron density distribution, identifying reactive sites (e.g., alkynyl termini) for coupling on metal surfaces.
- Molecular Dynamics (MD) : Simulates adsorption behavior on Au(111) or Cu(110) surfaces, predicting alignment and bond formation pathways.
- Reactivity Descriptors : Fukui indices quantify electrophilicity/nucleophilicity, guiding functionalization strategies .
Q. How should researchers address contradictions in spectroscopic data during characterization?
- Case Study : Discrepancies in H NMR integration ratios may arise from dynamic rotational isomerism in the dibromomethylene group. Solutions include:
- Variable-Temperature NMR : Cooling to −40°C slows isomer interconversion, resolving split peaks.
- 2D NMR (COSY, NOESY) : Correlates coupling between alkynyl protons and confirms spatial proximity of substituents.
- Cross-Validation : Compare with XRD-derived bond lengths to verify structural assignments .
Q. What strategies are effective in stabilizing air-sensitive intermediates during synthesis?
- Best Practices :
- Schlenk Techniques : Use double-manifold systems for reagent transfer under argon/nitrogen.
- Low-Temperature Quenching : Add precooled (−78°C) methanol to terminate reactions, minimizing decomposition.
- Stabilizing Ligands : Introduce sterically hindered bases (e.g., 2,6-lutidine) to protect reactive alkynyl intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
